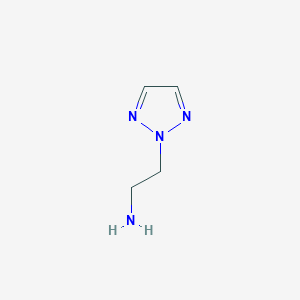

2-(2H-1,2,3-triazol-2-yl)ethanamine

Description

Structural Classification and Nomenclature within Nitrogen-Rich Heterocycles

2-(2H-1,2,3-triazol-2-yl)ethanamine belongs to the class of nitrogen-rich heterocyclic compounds. The systematic name itself provides a clear blueprint of its structure.

1,2,3-Triazole : This denotes a five-membered ring containing two carbon atoms and three nitrogen atoms positioned consecutively.

2H- : This prefix indicates the specific isomeric form of the triazole ring. In the parent 1,2,3-triazole, a hydrogen atom can be attached to the nitrogen at position 1 or 2. The "2H" specifies that the substituent (in this case, the ethanamine group) is located on the nitrogen atom at the second position of the ring. The 1H and 2H isomers are aromatic and can exist in equilibrium. acs.org

2-(...)-ethanamine : This part of the name describes the substituent attached to the triazole ring. An "ethanamine" group (also known as an aminoethyl group) is connected to the second position of the triazole ring.

The molecule is thus a primary amine linked to the N2 position of the 1,2,3-triazole heterocycle via a two-carbon chain.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₄ |

| IUPAC Name | 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine |

| Molar Mass | 112.13 g/mol |

| CAS Number | 100910-61-8 |

| PubChem CID | 66999930 nih.gov |

| Structure | A five-membered 1,2,3-triazole ring with an ethanamine group attached to the nitrogen at position 2. |

This data is compiled from publicly available chemical databases.

Academic Significance of the 2H-1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is not merely a structural component; it is a "privileged scaffold" in medicinal chemistry and a versatile unit in materials science. mdpi.comresearchgate.net Its significance is rooted in a combination of favorable properties.

The triazole ring is remarkably stable against hydrolysis, oxidation, reduction, and enzymatic degradation. researchgate.net This metabolic and chemical robustness makes it an ideal core for developing durable molecules. Furthermore, the 1,2,3-triazole moiety is aromatic and possesses a significant dipole moment, and its nitrogen atoms can act as hydrogen bond acceptors. These features allow it to engage in favorable interactions with biological targets like enzymes and receptors, improving binding affinity and solubility. researchgate.net

Consequently, the 1,2,3-triazole scaffold is a key component in a wide array of pharmacologically active compounds, which have demonstrated activities including:

Antimicrobial researchgate.netmyskinrecipes.com

Anticancer researchgate.net

Anti-inflammatory researchgate.net

Antitubercular

Beyond medicine, related 2H-triazole derivatives, such as 2H-benzo[d]1,2,3-triazole, are explored in materials science for applications like optical waveguides and as components in organic field-effect transistors (OFETs). mdpi.com

Role of the Ethanamine Moiety in Compound Derivatization and Scaffold Design

The ethanamine (CH₃CH₂NH₂) moiety is a small, flexible primary amine that imparts critical functionality to the parent molecule. wikipedia.org Its primary role is that of a versatile chemical handle for derivatization and a key modulator of the compound's physicochemical properties.

As a primary amine, the ethanamine group confers basicity and nucleophilicity to the molecule. wikipedia.org This allows it to readily participate in a wide range of chemical reactions, making it an excellent point for modification. Common derivatization strategies include:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Formation of Ureas and Thioureas : Reaction with isocyanates or isothiocyanates. researchgate.net

This versatility is crucial in scaffold design and drug discovery. The ethanamine moiety can serve as a linker to attach the triazole core to other molecular fragments or pharmacophores. The introduction of the amine group can also enhance aqueous solubility and provides a protonatable center that can be critical for interaction with biological targets. ontosight.ai In medicinal chemistry, it is used to optimize the pharmacokinetic profile of a lead compound. myskinrecipes.com

Historical Development and Emerging Trends in Triazole-Ethanamine Chemistry

The synthesis of 1,2,3-triazoles has evolved significantly over the decades. The foundational method is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. While effective, this reaction often produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).

A major breakthrough came with the advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides exclusive access to 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov Conversely, Ruthenium-catalyzed reactions (RuAAC) were developed to selectively yield the 1,5-disubstituted isomers. acs.orgmdpi.com

The synthesis of N2-substituted triazoles, such as this compound, typically requires a different strategy. These isomers are often prepared via the N-alkylation of a pre-formed NH-1,2,3-triazole ring. For instance, a common and regioselective method involves reacting a 4-bromo-NH-1,2,3-triazole with an appropriate alkyl halide (like 2-bromoethanamine or a protected equivalent) in the presence of a base. organic-chemistry.org

Table 2: Key Synthetic Approaches for 1,2,3-Triazoles

| Method | Description | Regioselectivity |

|---|---|---|

| Huisgen Cycloaddition | Thermal reaction between an azide and an alkyne. | Mixture of 1,4- and 1,5-isomers. |

| CuAAC (Click Chemistry) | Copper(I)-catalyzed reaction of an azide and a terminal alkyne. acs.org | 1,4-disubstituted isomer. |

| RuAAC | Ruthenium-catalyzed reaction of an azide and an alkyne. mdpi.com | 1,5-disubstituted isomer. |

| N-Alkylation of Triazoles | Reaction of an NH-triazole with an alkyl halide. organic-chemistry.org | Can be selective for N1 or N2 depending on substrates and conditions. |

Emerging trends in the field focus on developing more efficient and environmentally friendly synthetic protocols, including metal-free cycloadditions and multicomponent reactions that can build molecular complexity in a single step. tandfonline.com There is also a growing interest in using triazole-ethanamine motifs as linkers in the construction of bioconjugates and functional materials, highlighting the ongoing expansion of their chemical utility.

Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-1-4-8-6-2-3-7-8/h2-3H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFTYAYSLZREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2h 1,2,3 Triazol 2 Yl Ethanamine and Its Analogues

Direct Synthetic Approaches to 2-(2H-1,2,3-triazol-2-yl)ethanamine

Direct synthetic routes aim to construct the 2H-1,2,3-triazole ring with the ethanamine side chain already integrated or to directly attach the ethanamine moiety to a pre-formed triazole ring.

Multicomponent Reactions for the Construction of the 2H-1,2,3-Triazole Ring System with Ethanamine Integration

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step from three or more starting materials. nih.govmdpi.com For the synthesis of this compound analogues, MCRs can be designed to incorporate an ethanamine precursor directly into the final triazole product. For instance, a one-pot, three-component reaction catalyzed by copper(II) acetate (B1210297) has been utilized to prepare aldehyde-triazoles, which can then undergo further reactions. mdpi.com Another example involves a four-component reaction of OBoc-alkynes, azides, amines, and 2H-azirines, catalyzed by copper iodide, to yield fully substituted 1,2,3-triazoles. acs.orgnih.gov These MCR strategies are powerful tools for creating libraries of triazole derivatives due to their convergence, atom economy, and the ability to generate molecular complexity in a single operation. mdpi.com

Regioselective N-Arylation Strategies for 2H-1,2,3-Triazoles

The regioselective alkylation or arylation of the 1,2,3-triazole ring is crucial for obtaining the desired N2-substituted isomer. Direct N-arylation of NH-1,2,3-triazoles can be challenging due to the potential for substitution at N1, N2, or N3. However, several strategies have been developed to achieve high regioselectivity for the 2-position.

One approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF, which regioselectively produces 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The directing effect of substituents at the 4 and 5 positions of the triazole ring can sterically hinder reaction at N1 and N3, favoring substitution at the N2 position. scielo.br

Chan-Lam coupling conditions, using copper(II) acetate as a catalyst, have also been employed for the N-arylation of triazoles with boronic acids, affording 2-N-aryl derivatives with high regioselectivity. nih.gov Furthermore, a catalyst-free N-arylation method has been reported, providing a scalable and effective protocol for a wide range of substrates. organic-chemistry.org Palladium-catalyzed C-5 arylation of N-monosubstituted triazoles has also been shown to be a highly regioselective method for synthesizing 1,5-disubstituted 1,2,3-triazoles. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,2,3-Triazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgbham.ac.ukcdnsciencepub.comnih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad applicability. bham.ac.uknih.gov

Optimization of Reaction Conditions for High Yields and Selectivity

Optimizing reaction conditions is critical for achieving high yields and selectivity in CuAAC reactions. Key factors include the choice of copper source, ligand, reducing agent, and solvent.

| Parameter | Recommended Conditions | Rationale |

| Copper Source | CuSO₄, Cu(OAc)₂, CuI, [CuBr(PPh₃)₃] | Readily available and effective in generating the active Cu(I) species. beilstein-journals.orgorganic-chemistry.org |

| Ligand | Tris(triazolylmethyl)amine (TTMA) and its derivatives (e.g., THPTA), Bathophenanthroline sulfonates | Stabilizes the Cu(I) oxidation state, accelerates the reaction, and prevents catalyst degradation. nih.govnih.govjenabioscience.com |

| Reducing Agent | Sodium Ascorbate (B8700270) | Commonly used to reduce Cu(II) to the active Cu(I) catalyst in situ. nih.govjenabioscience.com |

| Additives | Aminoguanidine | Intercepts byproducts of ascorbate oxidation that can cause side reactions with proteins. nih.gov |

| Solvent | Water, t-BuOH/H₂O, DMF, DMSO | The reaction is tolerant to a wide range of solvents, including aqueous media, making it suitable for bioconjugation. nih.govorganic-chemistry.org |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. organic-chemistry.org |

This table presents a summary of generally recommended conditions for optimizing CuAAC reactions based on multiple research findings.

Recent advancements include the use of ultrasound irradiation to accelerate the reaction and the development of heterogeneous catalysts for easier separation and reuse. researchgate.net Flow chemistry approaches have also emerged, utilizing in-situ generated copper from solvent-mediated pipe erosion to catalyze the reaction with minimal copper contamination in the final product. researchgate.net

Substrate Scope and Functional Group Tolerance in CuAAC

A significant advantage of the CuAAC reaction is its broad substrate scope and high tolerance for a wide variety of functional groups. beilstein-journals.orgnih.gov This allows for the synthesis of a diverse range of 1,2,3-triazoles with complex molecular architectures.

The reaction is compatible with numerous functional groups, including alcohols, ethers, esters, amides, and even those found in sensitive biomolecules like peptides and oligonucleotides. cdnsciencepub.comnih.govnih.gov Both terminal alkynes and azides with various substituents, including aryl, alkyl, and those bearing other functional moieties, can be effectively employed. acs.org The reaction's orthogonality ensures that the azide (B81097) and alkyne groups react specifically with each other without interfering with other functional groups present in the molecules. nih.gov This high degree of functional group tolerance has made CuAAC an invaluable tool in medicinal chemistry, materials science, and bioconjugation. cdnsciencepub.comnih.gov

Alternative and Emerging Strategies for 2H-1,2,3-Triazole Formation

While CuAAC is a dominant method, several alternative and emerging strategies for the synthesis of 1,2,3-triazoles, including the 2H-isomer, are being explored.

Metal-free approaches are gaining traction to avoid potential toxicity from residual metals. One such method involves the cycloaddition of vinyl sulfones with azides. rgmcet.edu.in Another strategy is the condensation of α,α-dichlorotosylhydrazones with primary amines. nih.gov

Other novel methods include:

The reaction of azirines with aryldiazonium salts catalyzed by copper to produce N2-aryl-1,2,3-triazoles. organic-chemistry.org

An intermolecular cycloaddition of tosylhydrazones with nitriles promoted by t-BuOK. organic-chemistry.org

A sequential C-N bond formation and electro-oxidative N-N coupling of 2-aminoacrylates and aryldiazonium salts under metal-free conditions. organic-chemistry.org

The reaction of geminal diazides with organic hydrazines to form 4-azidotriazoles. organic-chemistry.org

These emerging strategies offer alternative pathways to access diverse 1,2,3-triazole structures, sometimes providing regioselectivity that is complementary to the well-established CuAAC reaction.

Metal-Free Cycloaddition Approaches

The synthesis of 1,2,3-triazoles without the use of potentially toxic and expensive metal catalysts is a significant goal in green chemistry. thieme-connect.comresearchgate.net Organocatalytic methods have emerged as a powerful alternative, offering high regioselectivity and yield under mild conditions. nih.govrsc.org These reactions often proceed through enamine or enolate intermediates.

One prominent metal-free strategy involves the [3+2] cycloaddition of azides with active methylene (B1212753) compounds, catalyzed by organocatalysts like pyrrolidine (B122466) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgtandfonline.com For instance, the reaction of active methylene compounds with dichloro-phenyl azide in the presence of pyrrolidine in DMSO has been used to synthesize trisubstituted 1,2,3-triazole intermediates for compounds like the CB1 cannabinoid receptor antagonist. rsc.org Similarly, cyclic enones react with aryl azides using pyrrolidine as a catalyst to form trisubstituted triazoles. rsc.org Another approach is a three-component reaction of primary amines, propynones, and active azides which proceeds via an α-diazoimine intermediate. rsc.org

Recent advancements include mild, metal-free multi-component reactions for synthesizing 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org Additionally, an iodine-mediated formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide provides an azide-free route to 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org

Table 1: Examples of Metal-Free Cycloaddition Approaches

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Active Methylene Compounds, Aryl Azides | Pyrrolidine | Trisubstituted 1,2,3-triazoles | rsc.org |

| Cyclic Enones, Aryl Azides | Pyrrolidine | Trisubstituted 1,2,3-triazoles | rsc.org |

| α,β-Unsaturated Ketones, Azides | Piperidine | Trisubstituted 1,2,3-triazoles | rsc.org |

| Phosphonium Salts, Aldehydes, Sodium Azide | Organocatalyst | 4,5-disubstituted 1H-1,2,3-triazoles | organic-chemistry.org |

| Methyl Ketones, Tosyl Hydrazines, 1-Aminopyridinium Iodide | Iodine | 4-aryl-NH-1,2,3-triazoles | organic-chemistry.org |

Palladium-Catalyzed and Ultrasonic Promoted Reactions

Palladium-Catalyzed Synthesis

Palladium catalysis offers a versatile and efficient route to various triazole structures. One notable method is the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles, catalyzed by Palladium(II) acetate with triphenylphosphine, which provides a straightforward way to construct fully substituted triazoles with clear regiochemistry. nih.gov This C-H functionalization is considered one of the most convenient methods for creating 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov

Palladium catalysts have also been employed in the C-H functionalization of 1,2,3-triazole N-oxides, allowing for highly chemoselective, stereoselective, and regioselective synthesis of 4-alkenyl- and 4-aryl-1,2,3-triazoles. rsc.org Furthermore, a three-component coupling reaction involving unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide can be achieved using a Pd(0)-Cu(I) bimetallic system to produce 2-allyl-substituted-1,2,3-triazoles. organic-chemistry.orgnih.gov

A one-pot synthesis of 4,5-disubstituted-1,2,3-(NH)-triazoles has been developed through a palladium-catalyzed and ultrasonic-promoted Sonogashira coupling followed by a 1,3-dipolar cycloaddition of acid chlorides, terminal acetylenes, and sodium azide. organic-chemistry.org

Ultrasonic Promoted Reactions

The use of ultrasonic irradiation has gained traction as a green chemistry technique that can significantly reduce reaction times, often under milder conditions and with higher yields compared to conventional heating. nih.gov In the context of triazole synthesis, ultrasound has been successfully applied to the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction. nih.gov This method has been used to synthesize a series of 1,2,3-triazoles coupled with diaryl sulfone moieties in benign solvents. nih.gov

The benefits of sonication include not only faster reactions and improved yields but also the ability to perform one-pot syntheses where azides are formed in situ, which enhances safety. nih.govscispace.com For example, a one-pot, three-component click reaction using an alkyl halide, sodium azide, and a terminal alkyne can be efficiently carried out under ultrasonic conditions with a stable monophosphine Cu(I) complex catalyst, even in aqueous environments. acs.org This sustainable method features high atom economy and low catalyst loading. acs.org

Table 2: Comparison of Conventional vs. Ultrasonic Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| CuAAC with Diaryl Sulfones | Conventional Heating | Longer | Moderate | nih.gov |

| CuAAC with Diaryl Sulfones | Ultrasonic Irradiation | Shorter | Higher | nih.gov |

| Three-component Click Reaction | Stirring | 12 h | ~85% | acs.org |

| Three-component Click Reaction | Ultrasonic Irradiation | 1 h | ~93% | acs.org |

Electro-Oxidative C-N and N-N Coupling Reactions

Electrosynthesis is emerging as an environmentally friendly and gentle method for organic reactions, avoiding the need for chemical oxidants or catalysts. organic-chemistry.orgrsc.orgsioc-journal.cn For triazole synthesis, electro-oxidative strategies have been developed for the crucial C-N and N-N bond formations.

A metal-free electro-oxidative approach allows for the synthesis of N2-aryl 1,2,3-triazoles by coupling enamines with aryldiazonium salts. organic-chemistry.org This reaction proceeds through a sequential C-N bond formation followed by an electrochemical N-N coupling. The proposed mechanism involves the initial anodic oxidation of the enamine to a radical intermediate, which then couples with the aryldiazonium salt. organic-chemistry.org Further oxidation and cyclization yield the final triazole product. organic-chemistry.org This method is performed in a simple undivided electrochemical cell and shows high regioselectivity and broad functional group tolerance. organic-chemistry.org

Another catalyst-free method utilizes tert-Butyl nitrite (B80452) (tBuONO) to achieve oxidative N-N coupling for the rapid synthesis of 1,2,3-triazoles. researchgate.net This approach has been successfully applied to create organic-chemistry.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines from pyridin-2-ylmethanamine (B45004) in a single step. researchgate.net Furthermore, electrosynthesis can be used to produce 2H-2-(aryl)benzo[d]-1,2,3-triazoles and their N-oxides from 2-nitroazobenzene (B8693682) derivatives, with the product distribution controlled by adjusting the current density. nih.gov

Cycloaddition-Denitration Processes from Nitroallylic Derivatives

A convenient metal-free synthesis of 4,5-disubstituted N-unsubstituted 1,2,3-triazoles has been achieved using a cycloaddition-denitration process starting from nitroallylic derivatives. rsc.org This method involves reacting readily available nitroallylic alcohols with sodium azide in the presence of p-toluenesulfonic acid (p-TsOH) to produce triazolylacetates in good to high yields. rsc.org

The reaction is believed to proceed via a regioselective 1,3-dipolar cycloaddition of the nitroallylic derivative with either sodium azide or hydrozoic acid (generated in situ) to form a triazoline intermediate. This is followed by the elimination of nitrous acid (denitration) to yield the aromatic triazole ring. This protocol is operationally simple, tolerates a wide range of functional groups, and is scalable. rsc.org The methodology can also be extended to nitroallylic acetates and sulfones to create structurally varied triazolylazides and sulfone-derived triazoles. rsc.org A one-pot reaction starting from β-nitrostyrene has also been successfully demonstrated on a gram scale. rsc.org

Stereoselective Synthesis of Chiral this compound Analogues

The chirality of molecules often plays a critical role in their biological activity, making the asymmetric synthesis of chiral triazoles a highly important area of research. researchgate.netnih.gov Catalytic asymmetric click reactions represent a significant challenge, but several strategies have been developed to access chiral 1,2,3-triazoles. researchgate.net

Key approaches include:

Enantioselective Copper-Catalyzed Click Reactions: These methods are used to produce chiral 1,4-disubstituted triazoles. researchgate.net

Enantioselective Nickel-Catalyzed Click Reactions: This strategy is employed for the synthesis of chiral 1,4,5-trisubstituted triazoles. researchgate.net

Atroposelective Rhodium/Iridium-Catalyzed Click Reactions: These are also used for creating chiral 1,4,5-trisubstituted triazoles. researchgate.net

Enantioselective Copper-Catalyzed Azidation/Click Cascade Reactions: This provides access to chiral 1,5-disubstituted and 1,4,5-trisubstituted triazoles. researchgate.net

Recently, an iridium-catalyzed azide-thioalkyne cycloaddition reaction (IrAAC) has been shown to be a highly efficient method for constructing fully substituted chiral 1,2,3-triazole units with complete regioselectivity. mdpi.com This has been applied to the synthesis of stereocontrolled oligotriazoles starting from an azide derived from L-prolinol. mdpi.com Additionally, novel chiral triazole derivatives have been prepared via asymmetric synthesis and have shown potential antiviral activities, with enantiomers exhibiting significantly different inhibitory effects. nih.gov The synthesis of 1,2,3-triazole-fused chiral medium-ring benzo-heterocycles has also been accomplished through the cycloaddition of sugar-derived azidoalkynes. acs.org

Reactivity and Chemical Transformations of 2 2h 1,2,3 Triazol 2 Yl Ethanamine Derivatives

Reactivity at the Ethanamine Nitrogen Center

The primary amine group of the ethanamine moiety serves as a potent nucleophile, readily participating in a variety of reactions with electrophilic partners. This reactivity is fundamental to the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions with Varied Electrophiles

The nitrogen atom of the ethanamine can react with a range of electrophiles in nucleophilic substitution reactions. For instance, reactions with alkyl halides lead to the formation of secondary and tertiary amines. In a broader context, the 1,2,3-triazole ring itself can act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of other functional groups. A novel method for C-P bond formation has been developed using 1,2,3-triazoles as leaving groups in SNAr-Arbuzov reactions, leading to the synthesis of C6-phosphonated 2-triazolylpurine derivatives. beilstein-journals.org This reaction demonstrates the regioselectivity at the C6-position of 2,6-bistriazolylpurines. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 2,6-bistriazolylpurines | Triethyl phosphite | C6-phosphonated 2-triazolylpurine derivatives | SNAr-Arbuzov | beilstein-journals.org |

Condensation Reactions, including Schiff Base Formation

The primary amine of 2-(2H-1,2,3-triazol-2-yl)ethanamine derivatives readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol. nih.govmdpi.com The formation of the C=N double bond is a key transformation, introducing a new point of structural diversity and a handle for further chemical modifications. nih.govmdpi.com

For example, the condensation of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with 2-aminoethanol in refluxing methanol yields the corresponding Schiff base. nih.gov Similarly, optically active Schiff-base ligands can be prepared by the condensation of 2-hydroxyacetophenone (B1195853) with chiral diamines. mdpi.com The stability and formation of these products can be influenced by factors such as solvent polarity and the nature of substituents on the reacting aldehyde or ketone. mdpi.com In some cases, stable hemiaminals are formed as intermediates. mdpi.com

| Aldehyde/Ketone | Amine | Product | Reaction Conditions | Reference |

| 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | 2-Aminoethanol | (E)-2-(((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)amino)ethanol | Reflux in methanol | nih.gov |

| 2-Hydroxyacetophenone | (1R,2R)-(-)-1,2-Diaminocyclohexane | N,N'-(1R,2R)-(-)-1,2-cyclohexylenebis(2-hydroxyacetophenonylideneimine) | Reflux in anhydrous ethanol | mdpi.com |

| Substituted Benzaldehydes | 4-Amino-3,5-dimethyl-1,2,4-triazole | Schiff Bases and Hemiaminals | Neutral conditions | mdpi.com |

Amidation Reactions and Linker Chemistry

Amidation, the formation of an amide bond, is a crucial reaction for incorporating the this compound scaffold into larger molecules, particularly in the context of medicinal chemistry and materials science where it can act as a linker. The amine group reacts with carboxylic acids, acid chlorides, or other activated acyl compounds to form stable amide linkages. nih.govnih.govresearchgate.net

Efficient synthetic routes for preparing secondary and tertiary 1,2,3-triazoloamide derivatives have been developed using both solid-phase and solution-phase approaches. nih.gov These methods often involve the reaction of an amine with a chloro-acid chloride, followed by an SN2 reaction with sodium azide (B81097) and a subsequent cycloaddition. nih.gov One-pot procedures for synthesizing amide derivatives from carboxylic acids and amines using reagents like thionyl chloride in N,N-dimethylacetamide have also been reported. researchgate.net

Reactivity of the 2H-1,2,3-Triazole Ring System

The 2H-1,2,3-triazole ring, while generally stable, possesses sites for further functionalization and can participate in rearrangement reactions, offering pathways to novel heterocyclic structures. nih.gov

Functionalization at Carbon and Nitrogen Positions of the Triazole Ring

The 2H-1,2,3-triazole ring can be functionalized at both its carbon and nitrogen atoms. Metal-catalyzed C-H functionalization is a powerful tool for introducing substituents onto the triazole ring. rsc.org For instance, palladium-catalyzed C-H arylation and alkenylation of 2-substituted 1,2,3-triazole N-oxides have been shown to occur regioselectively at the C-5 position. rsc.org Copper-catalyzed amination of 2-aryl-1,2,3-triazole N-oxides has also been reported. rsc.org

Furthermore, N-arylation of the triazole ring can be achieved. nih.govresearchgate.net For example, selective N2 arylation of a 1-β-D-ribofuranosyl-2H-1,2,3-triazole substrate has been accomplished using a palladium catalyst system, allowing for the synthesis of N(2)-aryl-1,2,3-triazole C-nucleosides. nih.govresearchgate.net Reactions of N-unsubstituted triazoles with electrophiles like sulfonyl chlorides can lead to mixtures of 1- and 2-substituted regioisomers. researchgate.net

| Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| 1-β-D-ribofuranosyl-2H-1,2,3-triazole | Aryl halides | AdBrettPhos/[PdCl(allyl)]2 | N(2)-Aryl-1,2,3-triazole C-nucleosides | nih.govresearchgate.net |

| 2-Substituted 1,2,3-triazole N-oxides | Alkenes/Arylating agents | Palladium catalyst | 2-Substituted 4-alkenyl/aryl-1,2,3-triazoles | rsc.org |

| N-unsubstituted triazoles | Sulfonyl chlorides | - | 1- and 2-sulfonyl-1,2,3-triazoles | researchgate.net |

Exploration of Ring-Chain Tautomerism and Dimroth Rearrangement in 2H-1,2,3-Triazoles

In aqueous solution, 1H-1,2,3-triazole exists in equilibrium with its 2H-tautomer, with the 2H-form being favored. acs.orgrsc.org This tautomerism is a fundamental property of the 1,2,3-triazole system. acs.org

A significant reaction of certain 1,2,3-triazoles is the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms exchange positions. wikipedia.org This rearrangement typically occurs with 1,2,3-triazoles bearing an amino group at the 5-position and can be facilitated by heat or acid catalysis. wikipedia.orgrsc.orgrsc.org The process involves a ring-opening to a diazo intermediate, followed by bond rotation and subsequent ring closure. wikipedia.org The Dimroth rearrangement has been utilized in the synthesis of various heterocyclic compounds, including nitrogen-rich energetic materials and anion receptors based on calix researchgate.netarenes. rsc.orgrsc.orgarkat-usa.org The reaction conditions, such as pH and temperature, can influence the rate and outcome of the rearrangement. nih.gov

Formation of Complex Molecular Architectures

The this compound framework serves as a versatile building block for the construction of sophisticated molecular structures. Its derivatives are instrumental in creating ligands for multi-metal coordination, conjugating with a wide array of organic molecules, and directing the formation of ordered supramolecular assemblies.

Synthesis of Binucleating and Polychelate Ligands

The inherent coordinating ability of the 1,2,3-triazole ring, combined with the reactive ethanamine side chain, makes derivatives of this compound excellent precursors for binucleating and polychelate ligands. These ligands are designed to bind two or more metal centers, leading to polynuclear complexes with unique structural, magnetic, and catalytic properties.

A key strategy involves the functionalization of the amine group to introduce additional chelating sites. For instance, the reaction of a related compound, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, with triethylenetetramine (B94423) results in the formation of a complex binucleating ligand. nih.gov This reaction creates a rigid imidazolidine (B613845) ring within the ligand backbone, demonstrating that the triazole scaffold can be integrated into larger, pre-organized structures capable of coordinating multiple metal ions. nih.gov

The triazole ring itself can act as a bridge between metal centers. Research on isomeric ligands like 2,6-di(1,2,3-triazol-2-yl)pyridine (L2) shows that such molecules can bind to metal ions like iron(II) in a tridentate fashion, forming complexes of the type [Fe(L2)2]2+. whiterose.ac.uk Similarly, ligands such as 3,5-diamino-1,2,4-triazole have been shown to form bridged, trinuclear metal(II) complexes with nickel, cobalt, and zinc. eurjchem.com These examples underscore the capacity of triazole-containing structures to generate discrete polynuclear architectures.

Bimetallic macrocyclic complexes have also been synthesized using semi-rigid ligands containing a 1,2,4-triazole (B32235) unit. nih.gov In these structures, two metal cations (e.g., Ni(II) or Zn(II)) are linked by two ligand molecules to form a bimetallic ring. nih.gov This approach highlights how the strategic design of ligands derived from the triazole family, including potential derivatives of this compound, can yield complex, multi-metal macrocycles.

Table 1: Examples of Triazole-Based Polynuclear Metal Complexes

| Ligand Type | Metal Ion(s) | Resulting Complex Architecture | Reference(s) |

|---|---|---|---|

| 2-phenyl-2H-1,2,3-triazole derivative | Not specified | Binucleating ligand with imidazolidine ring | nih.gov |

| 2,6-di(1,2,3-triazol-2-yl)pyridine | Iron(II) | High-spin mononuclear complex [Fe(L2)2]2+ | whiterose.ac.uk |

| 3,5-diamino-1,2,4-triazole | Ni(II), Co(II), Zn(II) | Trinuclear bridged complexes | eurjchem.com |

Conjugation with Diverse Organic Scaffolds and Heterocycles

The 1,2,3-triazole ring is widely recognized as a stable and effective "linker" in medicinal and materials chemistry, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.govgoogle.com This reaction provides a highly efficient and regioselective method for covalently joining a triazole precursor to a vast range of other molecules. Derivatives of this compound can be readily synthesized via this pathway, allowing the triazole-ethanamine unit to be conjugated with various organic scaffolds and heterocycles.

This conjugation strategy has been used to create a multitude of hybrid molecules where the triazole moiety connects to other functional units, including:

Pyridines : Ligands such as 1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole have been prepared via click reactions to form chelating systems for palladium and platinum. rsc.org

Natural Products : The triazole ring has been used to link to natural compounds like melampomagnolide B and bavachinin (B190651) to create hybrids with potential anticancer activities. nih.gov

Other Heterocycles : Complex structures incorporating pyrazole (B372694) and thiazole (B1198619) rings have been synthesized, where the 1,2,3-triazole acts as a core component. mdpi.com For example, novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been created through multi-step syntheses. mdpi.com

Quinazolines and Genipin (B1671432) : In the search for neuroprotective agents, the 1,2,3-triazole moiety has been used to link quinazoline (B50416) scaffolds and genipin derivatives, creating hybrids with anticholinesterase activity. nih.gov

The ability to attach the 2H-1,2,3-triazole-ethanamine motif to such a wide variety of molecular backbones allows for the fine-tuning of chemical and biological properties, making it a valuable tool in drug discovery and materials science. nih.gov

Table 2: Examples of Organic Scaffolds Conjugated with 1,2,3-Triazoles

| Scaffold/Heterocycle | Purpose of Conjugation | Synthetic Method | Reference(s) |

|---|---|---|---|

| Pyridine | Creation of chelating ligands for metals | Click Chemistry (CuAAC) | rsc.org |

| Quinoline | Synthesis of bimetallic macrocycles | Conventional Synthesis | nih.gov |

| Natural Products (e.g., Bavachinin) | Development of bioactive hybrid molecules | Click Chemistry (CuAAC) | nih.gov |

| Pyrazole and Thiazole | Construction of complex multi-heterocyclic systems | Multi-step conventional synthesis | mdpi.com |

Derivatization for Supramolecular Assembly Applications

Beyond single-molecule complexity, derivatives of this compound are employed in the design of systems for supramolecular assembly. By introducing specific functional groups, these molecules can be programmed to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking.

A prominent example is the self-assembly of a binucleating ligand derived from 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde. The rigidity of the molecule, combined with the presence of multiple aromatic triazole rings, facilitates numerous π-π interactions between adjacent molecules, leading to the formation of a well-defined three-dimensional array in the crystal lattice. nih.gov

In the case of bimetallic macrocycles formed from 1,2,4-triazole-containing ligands, supramolecular assembly is driven by a combination of forces. The individual bimetallic rings organize into extended networks through various hydrogen bonds, including N-H···O, O-H···N, and O-H···O interactions. nih.gov These networks can form two-dimensional planes, which then stack upon one another, stabilized by π-π interactions between the aromatic quinolinyl and pyridinyl groups, ultimately building a three-dimensional structure. nih.gov Similarly, iron(II) complexes with monodentate 1,2,3-triazolyl-pyridine ligands have been observed to form 4x4 grid structures through O–H···N hydrogen bonding. whiterose.ac.uk

These findings demonstrate that appropriate derivatization of the this compound core can impart the necessary information for molecules to spontaneously organize into complex and potentially functional supramolecular architectures.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde |

| Triethylenetetramine |

| 2,6-di(1,2,3-triazol-2-yl)pyridine |

| 3,5-diamino-1,2,4-triazole |

| 3-[(pyridin-4-ylmethyl)sulfanyl]-5-(quinolin-2-yl)-4H-1,2,4-triazol-4-amine |

| 1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole |

| Melampomagnolide B |

| Bavachinin |

| 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole |

| Genipin |

| Iron(II) |

| Nickel(II) |

| Cobalt(II) |

| Zinc(II) |

| Palladium(II) |

Advanced Spectroscopic and Analytical Characterization of 2 2h 1,2,3 Triazol 2 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for delineating the carbon-hydrogen framework of 2-(2H-1,2,3-triazol-2-yl)ethanamine. Through one- and two-dimensional NMR experiments, the precise chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the triazole ring and the ethylamine (B1201723) side chain. The protons on the 2H-1,2,3-triazole ring are expected to appear as a singlet in the aromatic region of the spectrum, typically around δ 7.5-8.0 ppm.

The ethylamine moiety gives rise to two characteristic multiplets. The methylene (B1212753) protons adjacent to the triazole ring (N-CH₂) are expected to resonate as a triplet, shifted downfield due to the electron-withdrawing effect of the heterocyclic ring. The adjacent methylene protons of the amino group (-CH₂-NH₂) would also appear as a triplet. The amine (NH₂) protons themselves are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. For a related compound, 2-(2H-Benzo[d] mdpi.comresearchgate.nettriazol-2-yl)ethanamine, the benzylic protons adjacent to the triazole ring appear as a singlet at δ 4.2–4.5 ppm, while the NH₂ protons resonate at δ 1.5–2.0 ppm.

A summary of the expected ¹H NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole CH | 7.5 - 8.0 | Singlet |

| N-CH₂ | 4.2 - 4.5 | Triplet |

| CH₂-NH₂ | 3.0 - 3.5 | Triplet |

Note: Predicted values are based on typical chemical shift ranges and data from analogous structures.

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. The carbon atoms of the triazole ring are anticipated to resonate in the range of δ 120-140 ppm. In a related benzotriazole (B28993) derivative, the quaternary carbon attached to the triazole ring shows a signal at approximately 150 ppm.

The ethylamine side chain carbons will appear at higher field. The carbon atom directly attached to the triazole nitrogen (N-CH₂) is expected around δ 45-55 ppm, while the terminal carbon bearing the amino group (CH₂-NH₂) would likely be found in the δ 35-45 ppm region. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C | 120 - 140 |

| N-CH₂ | 45 - 55 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous structures.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. sdsu.edu

A COSY experiment would reveal the coupling between adjacent protons. sdsu.edu A cross-peak would be expected between the signals of the N-CH₂ and CH₂-NH₂ protons, confirming their connectivity in the ethylamine chain.

An HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the definitive assignment of the carbon signals based on their attached protons. The following correlations would be anticipated:

The triazole CH proton signal to the triazole carbon signal.

The N-CH₂ proton signals to the corresponding N-CH₂ carbon signal.

The CH₂-NH₂ proton signals to the corresponding CH₂-NH₂ carbon signal.

These 2D NMR techniques provide a detailed and verified picture of the molecular structure in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the vibrations of the triazole ring and the ethylamine side chain.

Key expected vibrational modes include:

N-H stretching from the primary amine group, typically appearing as a medium intensity, broad band in the region of 3300-3500 cm⁻¹.

C-H stretching of the triazole ring, expected around 3100-3150 cm⁻¹.

Aliphatic C-H stretching from the ethyl group, which will appear just below 3000 cm⁻¹.

N=N stretching of the triazole ring, which can be found in the 1500-1600 cm⁻¹ region.

C=C stretching of the triazole ring, also in the 1400-1600 cm⁻¹ range. researchgate.net

C-N stretching vibrations from the ethylamine group and the link to the triazole ring, expected in the 1000-1250 cm⁻¹ region.

N-H bending from the amine group, typically observed around 1590-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Triazole Ring | C-H Stretch | 3100 - 3150 |

| Triazole Ring | N=N Stretch, C=C Stretch | 1400 - 1600 |

| Ethyl Group | C-H Stretch | 2850 - 2960 |

Note: Predicted values are based on typical IR absorption ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is utilized to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₄H₈N₄), the expected exact mass is approximately 112.07 g/mol . The molecular ion peak ([M]⁺) would be observed at m/z 112.

The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the ethylamine side chain. Key expected fragments include:

Loss of the aminoethyl radical (•CH₂CH₂NH₂) leading to a fragment corresponding to the 2H-1,2,3-triazole cation at m/z 69.

Cleavage of the C-C bond in the ethylamine chain, resulting in the formation of a [CH₂NH₂]⁺ fragment at m/z 30.

Loss of an ethylamine fragment (CH₂=CHNH₂) could lead to a fragment at m/z 69.

The relative abundance of these fragments would provide further evidence for the proposed structure.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment |

|---|---|

| 112 | [C₄H₈N₄]⁺ (Molecular Ion) |

| 69 | [C₂H₃N₃]⁺ (Triazole cation) |

| 43 | [C₂H₅N]⁺ |

Note: Predicted fragmentation is based on common fragmentation patterns of related structures.

X-ray Crystallography for Solid-State Structural Determination

It is anticipated that the molecule would crystallize in a centrosymmetric space group. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the primary amine group (N-H···N), where the amine protons act as hydrogen bond donors and the nitrogen atoms of the triazole ring act as acceptors. These interactions would link the molecules into extended one-, two-, or three-dimensional networks.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the 2H-1,2,3-triazole ring, which acts as the principal chromophore.

The 2H-1,2,3-triazole tautomer is recognized as the more stable isomer in the gas phase and is characterized by its own distinct electronic absorption profile. uobaghdad.edu.iq The electronic spectrum of the parent 1,2,3-triazole is dominated by a strong absorption band in the UV region, which is attributed to π → π* transitions within the aromatic heterocyclic ring. cardiff.ac.uk Specifically, the gas-phase UV absorption spectrum of 1,2,3-triazole shows a broad absorption centered around 205 nm. cardiff.ac.uk

In the case of this compound, the ethanamine substituent (-CH₂CH₂NH₂) is attached to the N-2 position of the triazole ring. This substituent is not expected to introduce significant conjugation and therefore should not cause a major shift in the primary absorption wavelength (λmax). The amino group is an auxochrome, which can influence the intensity of the absorption. The lone pair of electrons on the nitrogen of the ethanamine group is isolated from the triazole's π-system by the saturated ethyl bridge. Consequently, the fundamental π → π* transitions of the 2H-1,2,3-triazole ring are predicted to be the dominant feature in the UV-Vis spectrum of this compound.

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Attributed Transition |

| λmax | ~205 nm | π → π* |

Note: The expected λmax is based on the parent 1,2,3-triazole chromophore. The exact value for this compound may vary slightly depending on the solvent and experimental conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, the molecular formula is C₄H₈N₄.

The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N). This provides a benchmark against which experimentally determined values can be compared to confirm the purity and identity of a synthesized sample. While specific experimental findings for this compound are not widely published, the theoretical values serve as the primary reference for its compositional verification. mdpi.com

The molecular weight of this compound is 112.14 g/mol . The theoretical elemental percentages are calculated as follows:

Carbon (C): (4 * 12.01) / 112.14 * 100% = 42.85%

Hydrogen (H): (8 * 1.01) / 112.14 * 100% = 7.21%

Nitrogen (N): (4 * 14.01) / 112.14 * 100% = 49.94%

Table 2: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 42.85 |

| Hydrogen | H | 7.21 |

| Nitrogen | N | 49.94 |

In practice, synthesized samples of novel heterocyclic compounds are routinely characterized by elemental analysis, where the found percentages are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values to establish the compound's identity and purity. mdpi.com

Computational Chemistry and Theoretical Studies of 2 2h 1,2,3 Triazol 2 Yl Ethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. nih.govnih.gov Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) or cc-pVDZ, to solve for the electron density and, consequently, the molecule's energy and other properties. nih.govresearchgate.net

Geometric Optimization and Conformation Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-(2H-1,2,3-triazol-2-yl)ethanamine, this process would involve finding the minimum energy conformation of the ethylamine (B1201723) side chain relative to the planar 2H-1,2,3-triazole ring.

The 2H-1,2,3-triazole ring itself is planar with C2v symmetry. researchgate.net The attachment of the ethylamine group at the N2 position breaks this symmetry to Cs. The conformational analysis would focus on the torsion angles of the C-C and C-N bonds of the ethylamine side chain. Due to the free rotation around these single bonds, several local energy minima may exist. DFT calculations would identify the global minimum, representing the most populated conformation in the gas phase. Studies on similar heterocyclic compounds show that bond lengths and angles calculated by DFT methods, such as B3LYP, are generally in good agreement with experimental values derived from techniques like X-ray crystallography. researchgate.net For the parent 2H-1,2,3-triazole, high-level calculations have determined bond lengths to a precision of less than 0.0015 Å and angles to within 0.2°. nih.gov

Table 1: Predicted Geometric Parameters for the 2H-1,2,3-Triazole Ring Note: This table is based on data for the parent 2H-1,2,3-triazole and serves as an approximation for the substituted compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N-N | ~1.31 Å |

| Bond Length | N-C | ~1.33 Å |

| Bond Length | C-C | ~1.38 Å |

| Bond Angle | N-N-N | ~110° |

| Bond Angle | N-N-C | ~107° |

| Bond Angle | N-C-C | ~108° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2,3-triazole ring and potentially the lone pair of the terminal amine group. The LUMO is likely to be a π* antibonding orbital distributed over the triazole ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer and chemical reactions. irjweb.com DFT calculations provide precise energy values for these orbitals. irjweb.comresearchgate.net

Table 2: Representative Frontier Orbital Energies from DFT Studies on Triazole Derivatives Note: These values are illustrative and depend on the specific molecule and computational level.

| Parameter | Energy (eV) |

| EHOMO | -4.6 to -7.0 |

| ELUMO | -1.0 to -2.5 |

| Energy Gap (ΔE) | 2.5 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comnih.gov The MEP is mapped onto a constant electron density surface, using a color scale to represent different potential values. uni-muenchen.de

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around nitrogen atoms). These sites are susceptible to electrophilic attack. irjweb.comnih.gov

Blue regions indicate positive electrostatic potential, representing electron-deficient areas (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack. irjweb.comnih.gov

Green regions represent neutral or zero potential areas. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the N1 and N3 atoms of the triazole ring and the nitrogen atom of the terminal amino group, highlighting these as the primary sites for protonation or interaction with electrophiles. uni-muenchen.deresearchgate.netresearchgate.net The hydrogen atoms of the ethylamine group and the C-H bonds of the triazole ring would exhibit positive potential (blue). nih.gov

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. researchgate.netnih.gov Theoretical spectra are generated by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net Comparing the calculated frequencies with experimental data allows for a detailed assignment of the vibrational modes. acs.org

For this compound, key predicted vibrations would include:

N-H stretching and bending modes of the primary amine.

C-H stretching modes of the ethyl group and the triazole ring.

Characteristic ring stretching and deformation modes of the 1,2,3-triazole core. researchgate.net

C-N and C-C stretching vibrations of the side chain.

Computational studies on the parent 1,2,3-triazole have provided a complete assignment of its fundamental vibrations. acs.org Similar analyses for the title compound would provide a theoretical IR and Raman spectrum, aiding in its experimental characterization. aip.orgbohrium.com

Quantum Chemical Descriptors for Understanding Reactivity and Interactions

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. researchgate.netirjweb.com These parameters provide a quantitative basis for the predictions made from FMO and MEP analyses.

Table 3: Key Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A large HOMO-LUMO gap implies greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. |

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding their interactions in biological or chemical systems. researchgate.netirjweb.com

Theoretical Investigations of Tautomeric Equilibria in 1,2,3-Triazoles

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govwikipedia.org Computational chemistry is essential for determining the relative stability of these tautomers. High-level ab initio calculations, including methods like Coupled-Cluster Singles, Doubles, and perturbative Triples [CCSD(T)], have established that in the gas phase, the 2H-1,2,3-triazole is more stable than the 1H-tautomer by approximately 3.5–4.5 kcal/mol. nih.govnih.gov

The relative energy is calculated by comparing the zero-point corrected total energies of the optimized geometries for each tautomer. aip.org While the ethylamine substituent at the N2 position fixes the tautomeric form for this compound, understanding the fundamental stability of the core ring is crucial. In solution, the tautomeric equilibrium can be influenced by the polarity of the solvent, with polar solvents often preferentially stabilizing the more polar 1H-tautomer. nih.govresearchgate.net Theoretical models incorporating solvent effects, such as the Polarizable Continuum Model (PCM), can predict these shifts in stability. researchgate.net

Molecular Modeling for Ligand-Metal Complexation

Computational chemistry and theoretical studies are indispensable tools for elucidating the intricacies of ligand-metal complexation involving this compound. These methods provide profound insights into the electronic structure, stability, and reactivity of the resulting coordination compounds, complementing experimental findings and guiding the design of novel metal-based systems.

Molecular modeling techniques, particularly Density Functional Theory (DFT), have been instrumental in understanding the coordination behavior of ligands structurally related to this compound. While specific computational studies on the complexation of this compound itself are not extensively documented in publicly available literature, the principles and findings from research on analogous 1,2,3-triazole-based ligands offer a strong predictive framework.

Theoretical investigations into related systems, such as 1,2,3-triazol-5-ylidene-based tricarbonylrhenium(I) complexes, have demonstrated the power of DFT in comparing the electronic properties of different ligand types. rsc.org These studies reveal that the nature of the triazole-based ligand significantly influences the electronic environment of the metal center. For instance, FT-IR and electrochemical data, corroborated by DFT calculations, have shown a stronger electron donor effect from triazolylidene ligands compared to their neutral 1,2,3-triazole counterparts. rsc.org This enhanced electron-donating capacity can be attributed to the mesoionic carbene character of the ligand, which in turn affects the photophysical and biological properties of the metal complex. rsc.org

Furthermore, computational studies on heteroditopic bis-N-heterocyclic carbene ligands containing a 1,2,3-triazolium moiety have highlighted the electronic influence of a primary metalation event on the subsequent coordination chemistry. nih.gov DFT calculations have been crucial in explaining the selective activation of specific C-H bonds on the triazole ring, a phenomenon governed by the electronic modulation induced by the first coordinated metal. nih.gov This selective activation is a key factor in the formation of bimetallic complexes and underscores the subtle electronic interplay between the ligand and the metal center(s). nih.gov

The structural and electronic properties of the parent 2H-1,2,3-triazole have also been a subject of high-resolution spectroscopic and computational studies. nih.gov These investigations provide precise geometric parameters and insights into the relative stability of the 1H- and 2H-tautomers in the gas phase. nih.gov Such fundamental data is invaluable for constructing accurate models of this compound and its metal complexes, as the geometry of the ligand is a primary determinant of the coordination environment.

In the context of this compound, molecular modeling would typically be employed to:

Determine the preferred coordination modes: The ligand possesses multiple potential coordination sites—the nitrogen atoms of the triazole ring and the terminal amine group. DFT calculations can predict the most energetically favorable binding mode (e.g., monodentate, bidentate) with a given metal ion.

Analyze the electronic structure of the complexes: Calculations can quantify the nature of the metal-ligand bonds, including the degree of covalent and electrostatic character. This analysis helps in understanding the electron-donating or -accepting properties of the ligand and its influence on the metal center's d-orbital splitting.

Predict spectroscopic properties: Theoretical calculations can simulate spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis), which can then be compared with experimental results to validate the computed structures.

Evaluate the stability of the complexes: The binding energies of the ligand to the metal ion can be calculated to assess the thermodynamic stability of the resulting complexes.

The following tables present hypothetical but representative data that would be generated from such computational studies on a model complex, for instance, with a generic M(II) ion.

Table 1: Predicted Coordination Modes and Binding Energies for [M(this compound)]²⁺

| Coordination Mode | Predicted Binding Energy (kcal/mol) | Key Interacting Atoms |

| Monodentate (N3 of triazole) | -45.8 | M-N3 |

| Monodentate (amine N) | -52.3 | M-N(amine) |

| Bidentate (N3 and amine N) | -85.1 | M-N3, M-N(amine) |

Note: The data in this table is illustrative and intended to represent the type of information obtained from molecular modeling studies.

Table 2: Calculated Electronic Properties of a Hypothetical [M(II)-(this compound)] Complex

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Mulliken Charge on Metal (M) | +1.25 |

| Mulliken Charge on Ligand | +0.75 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations.

These computational approaches provide a powerful lens through which the complex interplay of factors governing ligand-metal interactions can be viewed. For this compound, molecular modeling is an essential partner to experimental chemistry, offering predictive power and a deeper understanding of its behavior as a ligand in coordination chemistry.

Role of 2 2h 1,2,3 Triazol 2 Yl Ethanamine in Advanced Organic Synthesis and Materials Design

Function as a Privileged Scaffold in Heterocyclic Synthesis

The concept of a "privileged scaffold" is central to modern medicinal chemistry and refers to molecular frameworks that can bind to multiple biological targets with high affinity. The 1,2,3-triazole ring system, a key component of 2-(2H-1,2,3-triazol-2-yl)ethanamine, is widely recognized as such a scaffold. arkat-usa.orgresearchgate.net Its desirable characteristics include metabolic stability, a significant dipole moment, and the ability to form hydrogen bonds, making it an effective mimic of peptide bonds. nih.gov

The synthesis of complex heterocyclic structures often leverages the 1,2,3-triazole core. researchgate.netnih.gov For instance, the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov While this compound itself is a 2-substituted triazole, the broader family of triazoles serves as a testament to their synthetic utility. organic-chemistry.org The presence of the ethanamine side chain on the triazole ring offers a reactive handle for further functionalization, allowing for the construction of a diverse array of more complex heterocyclic systems. This makes it a valuable starting material for creating libraries of compounds with potential biological activities. nih.govnih.gov

Development of Chelating Ligands for Metal Coordination Chemistry

The nitrogen atoms within the 1,2,3-triazole ring of this compound, coupled with the terminal amino group, create an excellent platform for the design of chelating ligands. These ligands can effectively bind to a variety of metal ions, forming stable coordination complexes. nih.govnih.gov The ability of the 1,2,3-triazole moiety to act as a strong N-donor ligand is well-documented, enabling the stabilization of metal centers in different oxidation states. nih.govnih.gov

The coordination chemistry of such ligands is crucial in various fields, including the development of therapeutic and diagnostic agents. For example, metal complexes are being investigated for their potential in treating neurodegenerative diseases by modulating metal ion homeostasis in the brain. nih.gov The design of chelating agents is also fundamental to applications like iron chelation therapy to combat iron chlorosis in plants. researchgate.net The specific geometry and electronic properties of the metal complexes formed with triazole-based ligands can be fine-tuned by modifying the substituents on the triazole ring and the linker to the coordinating amine group. acs.orgrsc.org This tunability is essential for creating complexes with specific catalytic, photophysical, or biological properties. nih.govrsc.org

Integration into Chemical Libraries for High-Throughput Screening Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for their biological activity. nih.gov The structural features of this compound make it an attractive building block for the generation of diverse chemical libraries. The combination of the stable, polar 1,2,3-triazole core and the reactive primary amine allows for a wide range of chemical modifications.

By reacting the amine group with various electrophiles, a vast library of derivatives can be synthesized. These libraries can then be screened against a multitude of biological targets to identify novel hit compounds. The 1,2,3-triazole scaffold itself is prevalent in many FDA-approved drugs, highlighting its pharmacological relevance. researchgate.net The inclusion of compounds derived from this compound in screening collections increases the chemical diversity and potential for discovering new lead molecules for drug development.

Applications in Catalyst Design and Development

The ability of the 1,2,3-triazole ring to act as a ligand for transition metals has led to its extensive use in catalyst design. nih.govrsc.org The ethanamine group in this compound provides a convenient point of attachment for immobilizing the triazole moiety onto a solid support or for creating more complex ligand architectures. nih.gov

Triazole-based ligands have been successfully employed in a variety of catalytic reactions, including carbon-carbon bond formation and carbonylation reactions. nih.govnih.gov For example, palladium complexes bearing 1,2,3-triazole-containing ligands have shown high efficiency in Suzuki cross-coupling reactions. nih.gov Furthermore, the mesoionic character of triazolylidenes, a class of N-heterocyclic carbenes derived from triazoles, makes them strong electron donors and effective ligands in catalysis. rsc.org The development of chiral triazole-based catalysts is also an active area of research, with applications in asymmetric synthesis. nih.govrcsi.com

Contributions to the Design of Novel Organic Materials

The unique properties of the 1,2,3-triazole ring, such as its high polarity and stability, make it a valuable component in the design of novel organic materials. nih.gov The incorporation of the this compound motif can influence the self-assembly, electronic, and photophysical properties of organic molecules.

The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions can be exploited to create supramolecular structures with defined architectures. nih.gov These materials can have applications in areas such as organic electronics, sensor technology, and the development of functional polymers. The synthetic accessibility of triazole derivatives through click chemistry allows for the systematic modification of material properties. nih.gov

Future Directions and Emerging Research Opportunities

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been revolutionized by the principles of green chemistry, a trend that is expected to heavily influence the future production of 2-(2H-1,2,3-triazol-2-yl)ethanamine. rsc.org Traditional methods for preparing 2-substituted 1,2,3-triazoles often involve the alkylation of NH-1,2,3-triazoles, which can lead to a mixture of N1 and N2 isomers, thus requiring tedious separation processes. researchgate.net Future research will likely focus on developing highly regioselective synthetic routes that are both efficient and environmentally benign.

Innovations are anticipated in the following areas:

Novel Catalytic Systems: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for producing 1,4-isomers, research into alternative metal catalysts (e.g., palladium, ruthenium) or even metal-free conditions could lead to selective N2-functionalization. organic-chemistry.orgacs.org The development of catalysts that can steer the reaction towards the 2-substituted product with high fidelity is a significant goal.

Green Solvents: The use of hazardous solvents like DMF is common in triazole synthesis. organic-chemistry.org A shift towards sustainable alternatives such as water, glycerol, or deep eutectic solvents (DES) is a key objective. unimi.itconsensus.app For instance, the biodegradable solvent Cyrene™ has been successfully used for CuAAC reactions, offering a non-toxic alternative and simplifying product isolation through precipitation in water, which minimizes waste. unimi.it

Energy-Efficient Techniques: Microwave-assisted synthesis and flow chemistry are emerging as powerful tools in organic synthesis. tandfonline.com These technologies can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters, making the synthesis of this compound more scalable and sustainable.

| Synthetic Approach | Potential Advantage for this compound Synthesis |

| Regioselective Catalysis | Direct and high-yield formation of the N2-isomer, avoiding isomeric mixtures. |

| Use of Green Solvents | Reduced environmental impact and simplified workup procedures. unimi.itconsensus.app |

| Microwave/Flow Chemistry | Accelerated reaction rates, improved energy efficiency, and enhanced scalability. tandfonline.com |

Exploration of Undiscovered Reactivity and Transformation Pathways

The 2H-1,2,3-triazole ring possesses a unique electronic structure that differentiates its reactivity from its 1H-counterpart. The ethanamine side chain further adds a reactive handle for a variety of chemical transformations. Future research should systematically explore the reactivity of this compound to unlock new synthetic possibilities.

Key areas for exploration include:

Side-Chain Functionalization: The primary amine group is a versatile functional group that can be readily modified through acylation, alkylation, arylation, and condensation reactions to create a library of new derivatives with diverse properties.

Triazole Ring Transformations: The stability of the 1,2,3-triazole ring is a key feature, but under certain conditions, it can participate in ring-opening or rearrangement reactions. researchgate.net Investigating its behavior under thermal, photochemical, or catalytic stress could reveal novel transformation pathways to other heterocyclic systems.

Metal Coordination: The nitrogen atoms of the triazole ring and the side-chain amine can act as ligands for metal ions. Exploring the coordination chemistry of this compound could lead to the development of new catalysts, sensors, or functional materials.

Integration with Advanced Spectroscopic and Imaging Techniques

A deep understanding of the structure-property relationships of this compound and its derivatives requires sophisticated characterization techniques. The differentiation between N1 and N2 isomers of triazoles can be challenging, necessitating the use of advanced analytical methods. mdpi.com

Future research will benefit from the integration of:

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, the application of two-dimensional techniques and ¹⁵N NMR spectroscopy can provide unambiguous structural confirmation and deeper insight into the electronic environment of the triazole ring.

Fluorescence Spectroscopy: Some 2-aryl-substituted 1,2,3-triazoles have been shown to be highly efficient blue-light-emitting fluorophores. mdpi.com Investigating the photophysical properties of derivatives of this compound could lead to the development of new fluorescent probes for bioimaging or materials science applications. mdpi.com

Mass Spectrometry and IR Ion Spectroscopy: High-resolution mass spectrometry (HRMS) is crucial for confirming molecular formulas. mdpi.com Techniques like infrared multiple photon dissociation (IRMPD) spectroscopy can provide detailed structural information on gas-phase ions, helping to distinguish between isomers and understand fragmentation mechanisms. mdpi.com Computational studies combined with matrix isolation FTIR spectroscopy can also aid in the detailed characterization of different isomers and their complexes. researchgate.netnih.gov

Computational Design and Predictive Modeling for Novel Analogues

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new molecules with tailored properties. acs.org By modeling this compound and its potential analogues, researchers can predict their behavior and prioritize synthetic targets.

Emerging opportunities in this area include:

Predicting Isomer Stability and Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of N1 and N2 isomers, providing insight into the thermodynamic and kinetic factors that govern regioselectivity in synthesis. researchgate.net These models can also predict sites of reactivity for electrophilic or nucleophilic attack.

Structure-Based Design: For applications in medicinal chemistry or materials science, molecular docking and modeling can be used to design analogues that bind to specific biological targets or self-assemble into desired supramolecular structures. nih.govnih.gov

Virtual Screening: Large virtual libraries of derivatives of this compound can be computationally screened for desired properties, such as absorption and emission wavelengths, electronic properties, or binding affinities, thus streamlining the experimental workflow. researchgate.net

| Computational Tool | Application for this compound Research |

| Density Functional Theory (DFT) | Predict isomer stability, electronic structure, and spectroscopic properties. researchgate.net |

| Molecular Docking | Design analogues with potential biological activity by modeling interactions with target proteins. nih.gov |